N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3/c1-21(26-2,18-10-6-7-11-19(18)23)16-24-20(25)22(12-14-27-15-13-22)17-8-4-3-5-9-17/h3-11H,12-16H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFVLDGFJMACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.
Attachment of the Methoxypropyl Group: This can be done through an etherification reaction, where a methoxypropyl halide reacts with a nucleophile.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares functional motifs with other carboxamide-based molecules and fluorinated pharmaceuticals. Below is a comparative analysis with structurally or functionally related compounds:
Pharmacological and Physicochemical Differences
Lipophilicity : The fluorophenyl and methoxypropyl groups in the target compound confer higher lipophilicity compared to the polar, zwitterionic thiazolidine and β-lactam analogues. This may favor blood-brain barrier penetration but reduce aqueous solubility .
Metabolic Stability: Fluorination at the phenyl ring likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogues (e.g., phenylacetamido derivatives in β-lactams) .
Research Findings and Limitations
Key Studies
- Synthetic Feasibility : The compound’s synthesis involves multi-step coupling of fluorophenylmethoxypropylamine with 4-phenyloxane-4-carboxylic acid, requiring chiral resolution for stereochemical purity .
- Biological Screening: Limited published data exist on its pharmacological profile. In silico studies predict moderate affinity for serotonin receptors (5-HT2A/2C) due to structural resemblance to atypical antipsychotics .
Gaps in Knowledge
- No in vivo toxicity or efficacy data are available in the provided evidence.
- Direct comparisons with commercial drugs (e.g., fluoxetine, aripiprazole) are absent, limiting mechanistic insights.
Biological Activity
Overview
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, making it an interesting candidate for pharmacological studies.
Chemical Structure and Properties
The IUPAC name of the compound is this compound, with the following chemical formula:
Key Structural Features
- Fluorophenyl Group : This substitution may enhance lipophilicity and influence receptor binding.
- Methoxypropyl Group : Contributes to the overall hydrophobic character, potentially affecting membrane permeability.
- Carboxamide Functionality : May facilitate interactions with various biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity to these targets can lead to modulation of biological pathways, influencing processes such as cell signaling, proliferation, and apoptosis.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds structurally similar to this compound. For instance, a series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested against various cancer cell lines, including MDA-MB-468 (breast cancer) and HT29 (colon cancer). These studies reported low micromolar GI50 values, indicating significant growth inhibition in sensitive cell lines .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Isoflavone 12d | MDA-MB-468 | <1 |
| Isoflavone 12f | MDA-MB-468 | <1 |
| Isoflavone 12k | HT29 | 5 |
These findings suggest that modifications in the chemical structure can enhance antitumor activity, which may also apply to this compound.
In Silico Studies
In silico methods have been employed to predict the biological activity of compounds like this compound. Using tools like SwissTargetPrediction and Autodock, researchers can evaluate potential interactions with various biological targets and assess pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for identifying promising candidates for further experimental validation .
Case Studies
- Anticancer Potential : A study on related compounds demonstrated that certain derivatives exhibited significant cytotoxicity in breast cancer cell lines. The introduction of specific substituents was linked to increased efficacy in inhibiting tumor growth.
- Pharmacological Profiling : Computational models have been utilized to analyze the binding affinity of this compound to various receptors involved in cancer progression. Results indicated favorable interactions that warrant further investigation in vitro.
Q & A
Basic: What are the key considerations in designing a synthetic route for N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide?
Answer:
Designing a synthetic route requires:
- Stepwise functionalization : Prioritize the formation of the oxane ring and subsequent carboxamide linkage. For example, coupling the fluorophenyl-methoxypropyl moiety to the oxane-carboxamide core via amidation .
- Reagent selection : Use catalysts like triethylamine for amide bond formation and solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to enhance reaction efficiency .
- Condition optimization : Control temperature (e.g., 0–25°C for sensitive intermediates) and inert atmospheres (N₂/Ar) to prevent side reactions .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm, methoxy groups at δ ~3.3 ppm) and carbon backbone .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., calculated m/z for C₂₄H₂₈FNO₄) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Solvent screening : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilic substitution efficiency .
- Catalyst titration : Test bases (e.g., K₂CO₃ vs. Et₃N) to minimize byproducts during amidation .
- Kinetic studies : Use in-situ monitoring (e.g., TLC or FTIR) to identify rate-limiting steps and adjust reaction time/temperature .
Advanced: How should discrepancies in biological activity data across studies be resolved?
Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC₅₀ protocols) .
- Batch analysis : Compare impurity profiles (e.g., via HPLC with ≤0.5% total impurities as per pharmacopeial standards) to rule out batch variability .
- Structural validation : Confirm stereochemical consistency using X-ray crystallography or chiral HPLC .
Basic: What in vitro assays are appropriate for initial biological screening?
Answer:
- Enzyme inhibition assays : Target kinases or GPCRs using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
- Cell viability assays : Employ MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity .
- Receptor binding studies : Use radioligand displacement assays (e.g., ³H-labeled ligands) for affinity quantification .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation : Modify the fluorophenyl group (e.g., Cl/Br substitution) or oxane ring (e.g., methyl vs. ethyl) to assess activity shifts .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with methoxy groups) .
- Metabolic profiling : Test derivatives in liver microsomes to correlate structural changes with metabolic stability .
Basic: What analytical methods ensure purity and stability of the compound?
Answer:
- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .
- Impurity limits : Adhere to pharmacopeial guidelines (e.g., ≤0.1% for individual impurities) .
Advanced: How to elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Omics approaches : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways .
- CRISPR screening : Knock out candidate targets (e.g., kinases) to validate functional dependencies .
- In vivo imaging : Use PET tracers (¹⁸F-labeled analogs) to study biodistribution and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
